8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Overview
Description
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound characterized by its unique structural framework. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and multiple methyl groups in its structure suggests potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available quinoline derivatives.
Chlorination: Introduction of the chlorine atom is achieved through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride.
Cyclization: The final step involves cyclization to form the biquinoline structure, often facilitated by acidic or basic catalysts under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.
Catalyst Selection: Using efficient and reusable catalysts to minimize costs and environmental impact.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence its binding affinity and selectivity towards these targets, affecting pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the compound but without the chlorine and methyl groups.
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
8-Chloroquinoline: A simpler analog with only the chlorine substituent.
Uniqueness
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of chlorine and multiple methyl groups can enhance its stability, reactivity, and potential biological activity compared to simpler quinoline derivatives.
This detailed overview provides a comprehensive understanding of 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
8-chloro-3,4,4,5-tetramethyl-1-quinolin-3-yl-3H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-13-9-10-17(23)20-19(13)22(3,4)14(2)21(26)25(20)16-11-15-7-5-6-8-18(15)24-12-16/h5-12,14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTYQSXWEWJCLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(C=CC(=C2C1(C)C)C)Cl)C3=CC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40845311 | |
Record name | 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40845311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918646-36-3 | |
Record name | 8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40845311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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